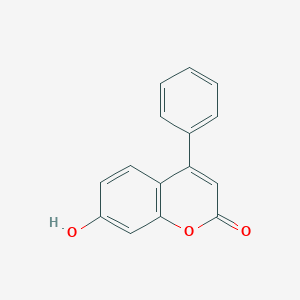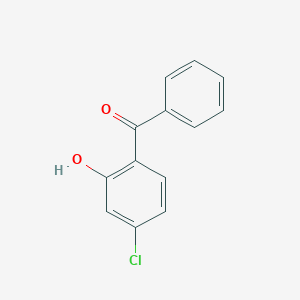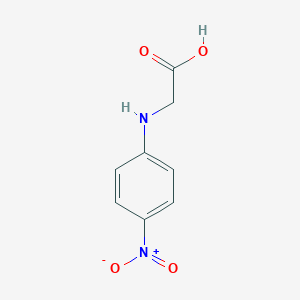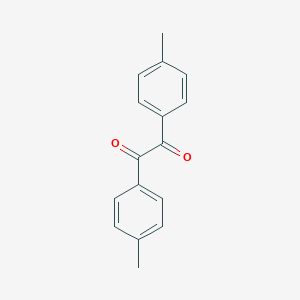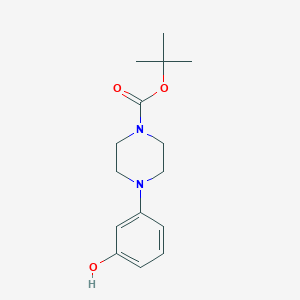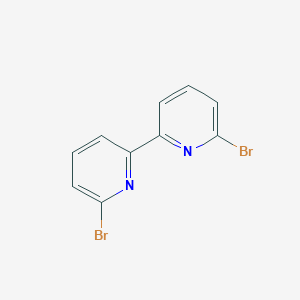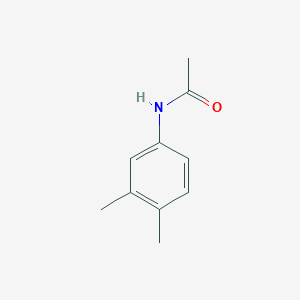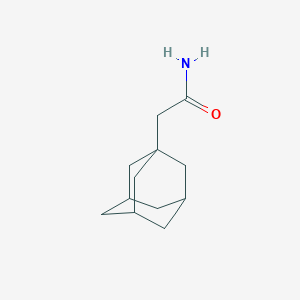![molecular formula C18H18ClN3O2 B181837 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 6146-33-4](/img/structure/B181837.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as BZPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide may induce apoptosis in cancer cells by activating the caspase-3 pathway and increasing the expression of Bax and decreasing the expression of Bcl-2. It may also inhibit bacterial growth by disrupting the bacterial cell membrane and interfering with DNA synthesis. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide may have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
生化学的および生理学的効果
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, regulating glucose metabolism, and improving mitochondrial function. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can reduce oxidative stress in cancer cells by increasing the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to regulate glucose metabolism by increasing glucose uptake and decreasing glucose production in liver cells. It has also been shown to improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.
実験室実験の利点と制限
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also limitations to using N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments, including its limited solubility in water and its high cost.
将来の方向性
There are several potential future directions for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide research, including investigating its potential as a therapeutic agent for cancer, bacterial infections, and inflammation. Additionally, further studies could explore the mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide and identify potential drug targets. Furthermore, research could investigate the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide as a diagnostic tool for cancer and bacterial infections. Finally, future studies could investigate the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide as a nanocarrier for drug delivery.
合成法
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with o-phenylenediamine to yield the final product, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide.
科学的研究の応用
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has shown promise in various scientific research applications, including cancer treatment, antibacterial activity, and anti-inflammatory effects. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can inhibit the growth of cancer cells, particularly in breast and lung cancers, by inducing apoptosis and cell cycle arrest. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to exhibit antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
CAS番号 |
6146-33-4 |
|---|---|
製品名 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
分子式 |
C18H18ClN3O2 |
分子量 |
343.8 g/mol |
IUPAC名 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
InChIキー |
WHCLXNRSBLPCRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



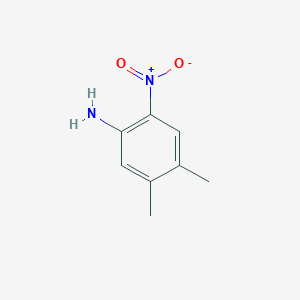
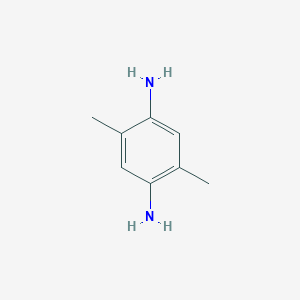
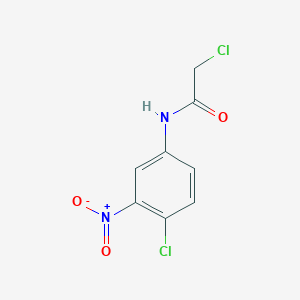
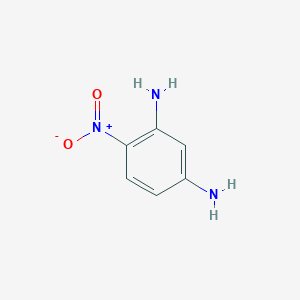
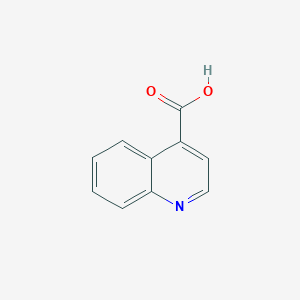
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
